molecular formula C12H17NO3 B3059612 3-[2-(Dimethylamino)ethoxy]-4-methoxybenzaldehyde CAS No. 938343-46-5

3-[2-(Dimethylamino)ethoxy]-4-methoxybenzaldehyde

Cat. No. B3059612
CAS RN: 938343-46-5
M. Wt: 223.27 g/mol
InChI Key: SVJJOVPBCMBTOM-UHFFFAOYSA-N
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Description

3-[2-(Dimethylamino)ethoxy]-4-methoxybenzaldehyde (also known as 3-DEMA) is an aromatic aldehyde that has a wide range of applications in scientific research. It is a versatile compound that can be used for a variety of biochemical, physiological, and analytical purposes.

Scientific Research Applications

Synthesis and Chemical Analysis

  • Synthesis of Derivatives : The synthesis of derivatives from reactions involving 3-[2-(dimethylamino)ethoxy]-4-methoxybenzaldehyde is notable. For instance, the synthesis of 3-alkyl(aryl)-4-(3-ethoxy-4-hydroxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones from reactions with 3-ethoxy-4-hydroxybenzaldehyde is described, emphasizing the significance of such compounds in chemical synthesis (Yüksek et al., 2005).

  • Formation of Novel Compounds : The reaction of 6-[(dimethylamino)methyleneamino]-1,3-dimethyluracil with different aldehydes, including p-methoxybenzaldehyde, results in the synthesis of bis-pyrimidine compounds. This highlights the compound's role in forming new chemical structures with potential applications (Roy et al., 2014).

  • Chemical Reactions and Stability : Research into the reactions of 1,3-diethyl-2-thiobarbituric acid with aldehydes, including 4-(dimethylamino)benzaldehyde, has been conducted. This sheds light on the stability and reactivity of the compound under various conditions, providing insights into its chemical behavior (Adamson et al., 1999).

Biological Activities

  • Antibacterial Properties : Studies have shown that derivatives of 4-dimethylaminobenzaldehyde, including 3-methoxybenzaldehyde, exhibit antibacterial activities. This suggests potential uses in developing antibacterial agents (He & Xue, 2021).

  • Antifungal Applications : The synthesis of novel compounds involving 4-(2-(dimethylamino)ethoxy)-3-methoxy-benzaldehyde and their evaluation as antifungal agents demonstrates the compound's potential in medical applications (Illicachi et al., 2017).

Material Science and Spectroscopy

  • Luminescent Properties : Zinc complexes with ligands derived from compounds including 4-dimethylaminobenzaldehyde have been studied for their luminescent properties, indicating potential applications in materials science and light-emitting devices (Burlov et al., 2018).

  • Spectroscopic Studies : The vibrational dynamics of compounds related to 4-methoxybenzaldehyde have been investigated using spectroscopy. This research provides valuable information for understanding the molecular behavior of these compounds (Ribeiro-Claro et al., 2021).

properties

IUPAC Name

3-[2-(dimethylamino)ethoxy]-4-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-13(2)6-7-16-12-8-10(9-14)4-5-11(12)15-3/h4-5,8-9H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJJOVPBCMBTOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=C(C=CC(=C1)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90610172
Record name 3-[2-(Dimethylamino)ethoxy]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

938343-46-5
Record name 3-[2-(Dimethylamino)ethoxy]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-(dimethylamino)ethanol (5.0 g, 56.0 mmol) and triethylamine (8.5 g, 84.0 mmol) in anhydrous DCM (50 mL) was added methanesulfonyl chloride (7.1 g, 62.0 mmol) at 0° C. under N2. The mixture was stirred at 0° C. for 1 hour. The solvent was removed in vacuo (6.0 g, yield 65%), and the crude was taken up in CH3CN (100 mL). 3-hydroxy-4-methoxybenzaldehyde (5.5 g, 36.0 mmol) and potassium carbonate (13.8 g, 100.0 mol) was added and reaction was refluxed under N2 overnight. An aqueous/EtOAc workup was followed, and crude was purified by silica gel column chromatography (PE:EtOAc=3:1) to give product (2.5 g, yield 31%) as yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Quantity
13.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
31%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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